
2,2,2-trichloro-N-5-quinolinylacetamide
Vue d'ensemble
Description
2,2,2-trichloro-N-5-quinolinylacetamide, commonly known as TQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of quinoline and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of TQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. TQ has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
TQ has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory effects. TQ has been found to scavenge free radicals and protect against oxidative stress-induced damage. TQ has also been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, TQ has been found to modulate the immune response by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TQ in lab experiments is its broad range of potential applications, including cancer research, neuroprotection, and antimicrobial activity. TQ is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using TQ in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of TQ is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of TQ. One direction is the investigation of the potential use of TQ in combination with other compounds for the treatment of cancer. Another direction is the study of the neuroprotective effects of TQ in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of TQ could be further explored for the development of new antimicrobial agents. Finally, the mechanism of action of TQ could be further elucidated through the use of advanced molecular biology techniques.
Conclusion:
In conclusion, TQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TQ can be synthesized through a multi-step process and has been studied extensively for its biochemical and physiological effects. TQ has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory effects, and has potential applications in cancer research, neuroprotection, and antimicrobial activity. While TQ has several advantages for use in lab experiments, its potential toxicity and unclear mechanism of action may limit its use in certain applications. However, there are several future directions for the study of TQ, including investigation of its potential use in combination with other compounds and further elucidation of its mechanism of action.
Applications De Recherche Scientifique
TQ has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, TQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. TQ has also been studied for its neuroprotective effects, where it has been shown to protect against oxidative stress-induced neurotoxicity. Additionally, TQ has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-quinolin-5-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-9-5-1-4-8-7(9)3-2-6-15-8/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBFGXZADOGCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

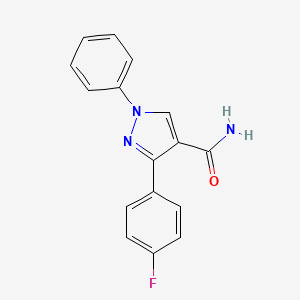
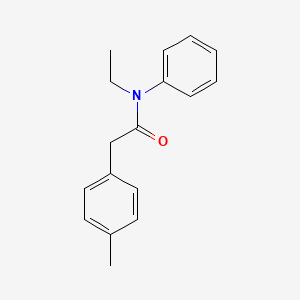
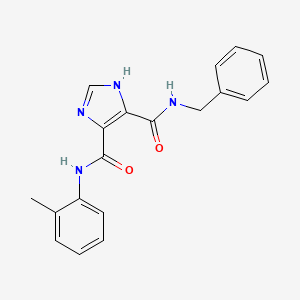

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
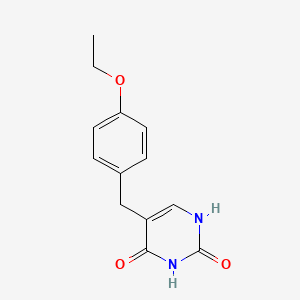
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
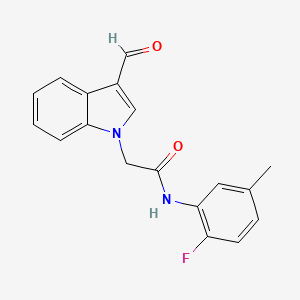
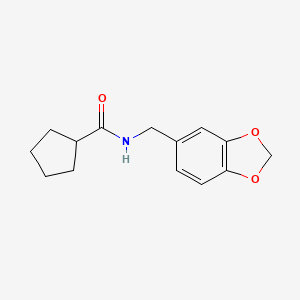
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)
